molecular formula C18H16Br2N2O4 B11691945 (2E)-N'-[(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide

(2E)-N'-[(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide

Cat. No.: B11691945
M. Wt: 484.1 g/mol
InChI Key: GYNIDLKHVQGZHL-RUDMXATFSA-N
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Description

(2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE is a synthetic organic compound characterized by its unique chemical structure, which includes dibromophenoxy and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dibromophenol with chloroacetic acid to form 2-(2,4-dibromophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-methoxybenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The dibromophenoxy and methoxyphenyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2E)-N’-[2-(2,4-DICHLOROPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE: Similar structure but with chlorine atoms instead of bromine.

    (2E)-N’-[2-(2,4-DIFLUOROPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in (2E)-N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-3-(4-METHOXYPHENYL)PROP-2-ENEHYDRAZIDE imparts unique chemical properties, such as higher molecular weight and different reactivity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C18H16Br2N2O4

Molecular Weight

484.1 g/mol

IUPAC Name

(E)-N'-[2-(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide

InChI

InChI=1S/C18H16Br2N2O4/c1-25-14-6-2-12(3-7-14)4-9-17(23)21-22-18(24)11-26-16-8-5-13(19)10-15(16)20/h2-10H,11H2,1H3,(H,21,23)(H,22,24)/b9-4+

InChI Key

GYNIDLKHVQGZHL-RUDMXATFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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